

Synthesis of Diethyl Butylethylmalonate-d5: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for **Diethyl Butylethylmalonate-d5**, a deuterated analog of Diethyl Butylethylmalonate. The synthesis is achieved through a robust and well-established method known as the malonic ester synthesis. This process involves the sequential dialkylation of diethyl malonate, a versatile starting material in organic synthesis. The incorporation of a deuterium-labeled ethyl group is a key feature of this pathway, making the final product valuable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.

The synthesis proceeds in two main stages. First, diethyl malonate is mono-alkylated with a butyl group. Subsequently, a deuterated ethyl group is introduced in a second alkylation step using a deuterated ethylating agent. This step-wise approach allows for the precise construction of the target molecule.

Core Synthesis Pathway

The synthesis of **Diethyl Butylethylmalonate-d5** follows a sequential alkylation of diethyl malonate. The key steps are:

 Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.



- First Alkylation (Butylation): The enolate is reacted with a butyl halide (e.g., n-butyl bromide) to introduce the butyl group, yielding diethyl butylmalonate.
- Second Enolate Formation: The mono-alkylated malonic ester is treated again with a strong base to form a new enolate.
- Second Alkylation (Deuterated Ethylation): The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5, to introduce the pentadeuterated ethyl group.[1] This step results in the formation of the final product, **Diethyl Butylethylmalonate-d5**.

Data Presentation

The following tables summarize the key quantitative data for the reactants and intermediates involved in the synthesis of **Diethyl Butylethylmalonate-d5**.

Table 1: Properties of Reactants and Reagents

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Diethyl Malonate	C7H12O4	160.17	199.3	1.055
Sodium Ethoxide	C ₂ H ₅ NaO	68.05	Decomposes	0.868
n-Butyl Bromide	C ₄ H ₉ Br	137.02	101-104	1.274
Bromoethane-d5	C₂D₅Br	114.00	37-39	1.503

Table 2: Properties of Intermediates and Final Product

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)
Diethyl Butylmalonate	C11H20O4	216.27	235-240
Diethyl Butylethylmalonate-d5	C13H19D5O4	249.36	Not available



Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **Diethyl Butylethylmalonate-d5**, adapted from established procedures for the synthesis of analogous non-deuterated compounds.[2][3]

Stage 1: Synthesis of Diethyl Butylmalonate

Materials and Equipment:

- Reagents: Diethyl malonate, sodium metal, absolute ethanol, n-butyl bromide, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
- Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[2]
- Addition of Diethyl Malonate: Heat the sodium ethoxide solution to reflux on a steam bath.
 Add 250 g of diethyl malonate in a steady stream with stirring.[2]
- First Alkylation: To the hot solution of the sodium salt of diethyl malonate, add 206 g of n-butyl bromide dropwise through the dropping funnel. After the addition is complete, continue to reflux the mixture for 2-3 hours until the reaction is complete (indicated by the solution becoming neutral to moist litmus paper).
- Work-up and Purification: Distill off the ethanol. To the residue, add 500 mL of water and separate the upper layer of crude diethyl butylmalonate. Wash the crude product with water, then dry over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction boiling at 130-135 °C at 20 mmHg.

Stage 2: Synthesis of Diethyl Butylethylmalonate-d5



Materials and Equipment:

- Reagents: Diethyl butylmalonate, sodium metal, absolute ethanol, bromoethane-d5, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
- Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.

Procedure:

- Preparation of Sodium Ethoxide: In a clean and dry three-necked round-bottom flask, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 250 mL of absolute ethanol under a reflux condenser.
- Addition of Diethyl Butylmalonate: To the sodium ethoxide solution, add 108 g of diethyl butylmalonate (from Stage 1) dropwise with stirring.
- Second Alkylation: Following the addition of diethyl butylmalonate, add 57 g of bromoethaned5 dropwise. After the addition is complete, reflux the mixture for 4-6 hours until the reaction is complete.
- Work-up and Purification: Cool the reaction mixture and pour it into 500 mL of water.
 Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator. Purify the crude **Diethyl Butylethylmalonate-d5** by vacuum distillation.

Mandatory Visualizations

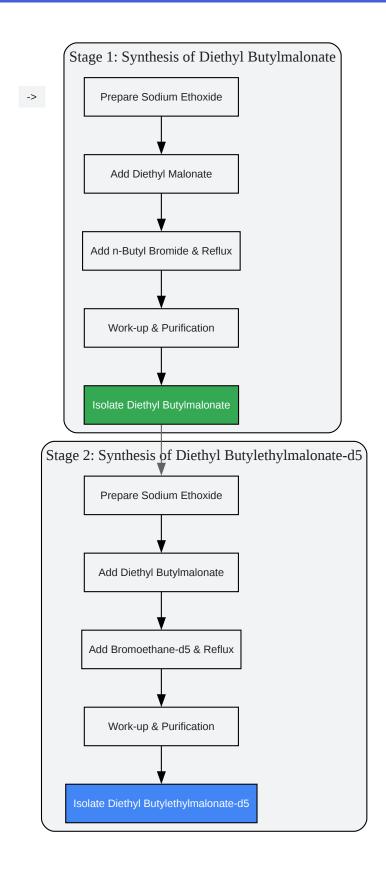
The following diagrams illustrate the synthesis pathway and the experimental workflow.



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Caption: Synthetic pathway for **Diethyl Butylethylmalonate-d5**.





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Caption: Experimental workflow for the synthesis of **Diethyl Butylethylmalonate-d5**.



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